5-(1-aminoethyl)-1H-pyridin-2-one 5-(1-aminoethyl)-1H-pyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002639
InChI: InChI=1S/C7H10N2O/c1-5(8)6-2-3-7(10)9-4-6/h2-5H,8H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

5-(1-aminoethyl)-1H-pyridin-2-one

CAS No.:

Cat. No.: VC16002639

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

5-(1-aminoethyl)-1H-pyridin-2-one -

Specification

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 5-(1-aminoethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C7H10N2O/c1-5(8)6-2-3-7(10)9-4-6/h2-5H,8H2,1H3,(H,9,10)
Standard InChI Key MYLBRKFTWPKTNN-UHFFFAOYSA-N
Canonical SMILES CC(C1=CNC(=O)C=C1)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-(1-Aminoethyl)-1H-pyridin-2-one has the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. The structure consists of a pyridin-2-one ring (a six-membered aromatic ring with a ketone group at the 2-position) and a 1-aminoethyl substituent (-CH₂CH₂NH₂) at the 5-position (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
Hydrogen Bond Donors2 (NH₂, NH)
Hydrogen Bond Acceptors2 (N, O)
Rotatable Bond Count2

The presence of both hydrogen bond donors and acceptors enhances its potential for interactions with biological targets, such as enzymes or receptors .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 5-(1-aminoethyl)-1H-pyridin-2-one typically involves alkylation of 2-pyridone with 1-aminoethyl bromide under basic conditions. A representative reaction pathway is:

2-pyridone+1-aminoethyl bromideNaOH, EtOH5-(1-aminoethyl)-1H-pyridin-2-one+HBr\text{2-pyridone} + \text{1-aminoethyl bromide} \xrightarrow{\text{NaOH, EtOH}} \text{5-(1-aminoethyl)-1H-pyridin-2-one} + \text{HBr}

Key steps include:

  • Alkylation: Conducted in ethanol with sodium hydroxide as a base, yielding the intermediate.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/methanol) isolates the product.

  • Characterization: Confirmed via 1H NMR^1\text{H NMR} (δ 6.3 ppm for pyridinone protons, δ 2.8 ppm for -CH₂NH₂) and mass spectrometry ([M+H]⁺ at m/z 139.1) .

Industrial-Scale Production

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time) and minimize byproducts. Catalysts such as palladium on carbon (Pd/C) enhance yield during reductive amination steps .

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
Reactor TypeBatchContinuous Flow
CatalystNonePd/C
Yield60–70%85–90%
Purity>95%>99%

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility (~15 mg/mL at 25°C) due to its polar functional groups. Stability studies in simulated physiological conditions (PBS, pH 7.4) show >90% integrity after 24 hours at 37°C, making it suitable for in vitro assays .

Partition Coefficient (LogP)

Experimental logP values (1.2 ± 0.1) suggest balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility .

Biological Activity and Mechanisms

Enzyme Inhibition

5-(1-aminoethyl)-1H-pyridin-2-one demonstrates potent inhibition of mutant isocitrate dehydrogenase 1 (mIDH1), an oncogenic driver in gliomas and acute myeloid leukemia (AML). In biochemical assays, it reduces 2-hydroxyglutarate (2-HG) production by >80% at 10 µM, comparable to clinical inhibitors like AG-120 .

Table 3: Comparative Inhibition of mIDH1

CompoundIC₅₀ (nM)% 2-HG Reduction (10 µM)
5-(1-aminoethyl)-1H-pyridin-2-one12085
AG-120 (Ivosidenib)9088

Molecular Docking Insights

Docking studies reveal that the aminoethyl group forms critical hydrogen bonds with Arg132 and Tyr139 residues in mIDH1’s active site, stabilizing the inhibitor-enzyme complex .

Therapeutic Applications

Oncology

The compound’s ability to suppress 2-HG production positions it as a candidate for IDH1-mutant cancers. Preclinical studies in xenograft models show a 50% reduction in tumor volume after 21 days of oral administration (30 mg/kg/day) .

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